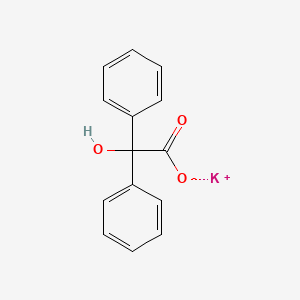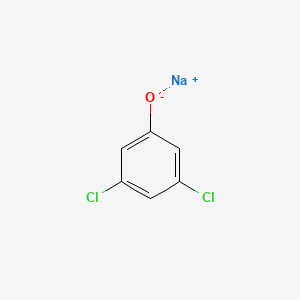
1,2,3-Propanetriyl tris(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Propanetriyl tris(bromoacetate) is a chemical compound with the molecular formula C9H11Br3O6. It is also known by its systematic name, 1,1’,1’'-(1,2,3-Propanetriyl) tris(2-bromoacetate). This compound is characterized by the presence of three bromoacetate groups attached to a propane-1,2,3-triyl backbone. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Propanetriyl tris(bromoacetate) can be synthesized through the esterification of glycerol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Propanetriyl tris(bromoacetate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Propanetriyl tris(bromoacetate) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetate groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and bromoacetic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted esters.
Hydrolysis: The major products are glycerol and bromoacetic acid.
Reduction: The major products are the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,3-Propanetriyl tris(bromoacetate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,3-Propanetriyl tris(bromoacetate) involves the reactivity of the bromoacetate groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also act as an alkylating agent, modifying biomolecules by forming covalent bonds with nucleophilic sites.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Propanetriyl tris(bromoacetate) can be compared with other similar compounds, such as:
1,2,3-Propanetriyl tris(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate groups. It has different reactivity and applications.
1,2,3-Propanetriyl tris(acetate): Lacks the halogen atoms, resulting in different chemical properties and reactivity.
1,2,3-Propanetriyl tris(benzoylacetate): Contains benzoyl groups, leading to different applications and reactivity.
The uniqueness of 1,2,3-Propanetriyl tris(bromoacetate) lies in its bromoacetate groups, which confer specific reactivity and applications in organic synthesis and other fields.
Eigenschaften
CAS-Nummer |
64503-08-8 |
|---|---|
Molekularformel |
C9H11Br3O6 |
Molekulargewicht |
454.89 g/mol |
IUPAC-Name |
2,3-bis[(2-bromoacetyl)oxy]propyl 2-bromoacetate |
InChI |
InChI=1S/C9H11Br3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChI-Schlüssel |
CJUOWAWICLNGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)



![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)




![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
